(E)-N-(2-hydroxyethyl)octadec-9-enamide
Description
Historical Context of Discovery and Early Research on Fatty Acid Ethanolamides
The scientific journey of fatty acid ethanolamides (FAEs), the family to which (E)-N-(2-hydroxyethyl)octadec-9-enamide belongs, began in the mid-20th century. Initially, these compounds were noted for their physiological effects, such as the anti-inflammatory properties of Palmitoylethanolamide (B50096) (PEA) identified in the 1950s. For a considerable period, however, NAEs were often dismissed by lipid chemists as mere biological artifacts resulting from tissue damage.
This perception underwent a dramatic transformation in the early 1990s. The watershed moment came with the discovery of N-arachidonoylethanolamine, famously known as Anandamide, in 1992 by Raphael Mechoulam and his colleagues. nih.gov Their research identified Anandamide as an endogenous ligand for the cannabinoid receptors (CB1 and CB2), the same receptors targeted by the primary psychoactive component of cannabis. nih.gov This discovery established NAEs as a critical class of signaling molecules and ignited widespread research into their biosynthesis, degradation, and physiological functions, moving them from the periphery to the center of neurobiology and pharmacology. core.ac.ukresearchgate.net
Classification within Endogenous Bioactive Lipids and N-Acylethanolamines
This compound is classified within a hierarchy of endogenous signaling molecules. Its identity is built upon its structural characteristics: an octadecenoic acid chain with a trans double bond at the 9th carbon, linked via an amide bond to an ethanolamine (B43304) head group. This structure places it firmly within the N-acylethanolamine (NAE) family, which itself is a subset of N-acyl amides. wikipedia.org NAEs are a prominent family within the broader category of endogenous bioactive lipids, which are fatty acid-derived molecules with signaling functions. core.ac.ukresearchgate.net
The most critical distinction for this specific compound is its stereochemistry. It is the trans isomer of Oleoylethanolamide (OEA), which has a cis double bond. wikipedia.org While they are structural analogues, the geometry of the double bond can influence the physical properties and biological activity of fatty acid derivatives. nih.gov
| Level | Class | Description |
|---|---|---|
| Broadest | Bioactive Lipids | Lipid molecules that act as signaling messengers in biological systems. |
| Sub-Class | Fatty Acid Amides | Compounds formed from a fatty acid linked to an amine via an amide bond. |
| Family | N-Acylethanolamines (NAEs) | A specific type of fatty acid amide where the amine is ethanolamine. wikipedia.org Examples include Anandamide (AEA), Palmitoylethanolamide (PEA), and Oleoylethanolamide (OEA). core.ac.ukresearchgate.net |
| Specific Compound | This compound | An NAE with an 18-carbon monounsaturated acyl chain (trans double bond at the 9th position). It is the trans-isomer of OEA. |
Endogenous Nature and Distribution in Biological Systems
N-acylethanolamines are endogenously produced in a wide range of organisms, from plants to mammals. wikipedia.orgnih.gov They are not stored in vesicles like classical neurotransmitters but are synthesized "on-demand" from membrane phospholipid precursors, specifically N-acyl-phosphatidylethanolamines (NAPEs). nih.govmdpi.com
The distribution of NAEs is widespread throughout the body, though concentrations vary significantly between tissues. Research on prominent NAEs like OEA, PEA, and Anandamide provides insight into their biological locales. OEA is notably synthesized in the cells of the small intestine, particularly the jejunum, in response to feeding. nih.govfrontiersin.orgphysiology.org NAEs are also found in the central nervous system (including the brainstem, hypothalamus, and hippocampus), adipose tissue, liver, and circulating in plasma. frontiersin.orgresearchgate.netresearchgate.netnih.gov The levels of these lipids are dynamically regulated, changing in response to diet, stress, and physiological state. researchgate.netnih.gov
| NAE | Key Tissues/Systems | Primary Reference |
|---|---|---|
| Oleoylethanolamide (OEA) | Small Intestine (Duodenum, Jejunum), Brain (Hypothalamus, Brainstem), Adipose Tissue, Liver, Plasma | nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov |
| Palmitoylethanolamide (PEA) | Brain, Immune Cells, Adipose Tissue, Liver | nih.govnih.govresearchgate.net |
| Anandamide (AEA) | Central Nervous System (Brain), Liver, Adipose Tissue, Plasma | nih.govresearchgate.netnih.gov |
Properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111-58-0 | |
| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Biosynthesis and Endogenous Regulation of E N 2 Hydroxyethyl Octadec 9 Enamide
Enzymatic Pathways of (E)-N-(2-hydroxyethyl)octadec-9-enamide Formation
The formation of OEA in mammalian tissues is primarily accomplished through a two-step enzymatic pathway. researchgate.netresearchgate.net This process begins with the creation of an intermediate N-acylphosphatidylethanolamine (NAPE) from membrane phospholipids (B1166683), which is subsequently hydrolyzed to release OEA.
Role of N-Acyltransferase Activity in N-Acylphosphatidylethanolamine (NAPE) Synthesis
The initial step in OEA biosynthesis is the synthesis of its precursor, N-oleoyl-phosphatidylethanolamine (NOPE), a species of N-acylphosphatidylethanolamine (NAPE). This reaction is catalyzed by an N-acyltransferase (NAT) activity. researchgate.netnih.gov The NAT enzyme facilitates the transfer of an oleoyl (B10858665) group (an acyl chain derived from oleic acid) from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (B1630911) (PE). researchgate.netwikipedia.org This transacylation reaction generates NAPE, a unique phospholipid characterized by three acyl chains. mdpi.com While the specific calcium-dependent N-acyltransferase (Ca-NAT) in the brain was recognized for some time, the precise molecular identity of the enzyme remained elusive. nih.gov Recent research has identified that all five members of the HRAS-like suppressor (HRASLS) family of proteins possess N-acyltransferase activity and are now referred to as phospholipase A/acyltransferase (PLA/AT) enzymes, which are involved in NAPE formation. nih.gov
Contribution of N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD)
Once NAPE is formed and embedded within the cell membrane, the second and final step in OEA synthesis is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govwikipedia.org NAPE-PLD is a zinc metallohydrolase that specifically recognizes and cleaves the NAPE molecule. nih.gov The enzyme hydrolyzes the glycerophosphate bond in NAPE, releasing the N-acylethanolamine, in this case, OEA, and phosphatidic acid (PA) as the other product. wikipedia.orgnih.gov The activity of NAPE-PLD is a critical control point in OEA production. Studies using intestinal epithelial-like Caco-2 cells have shown that the genetic deletion of NAPE-PLD significantly reduces OEA levels, confirming its essential role in intestinal OEA synthesis. nih.gov There are also NAPE-PLD-independent pathways for OEA synthesis, but the NAPE-PLD route is considered a primary mechanism. researchgate.netnih.gov
Precursors and Substrates in this compound Biosynthesis
The availability of specific lipid precursors is fundamental to the synthesis of OEA. The molecule's structure is directly derived from two primary components: oleic acid and an ethanolamine (B43304) head group, which are sourced from larger phospholipid molecules within the cell.
Oleic Acid and Phosphatidylethanolamine Derivatives
The direct precursors for the biosynthesis of OEA are oleic acid and phosphatidylethanolamine (PE). nih.gov Dietary oleic acid, a common monounsaturated fatty acid, is absorbed by enterocytes in the small intestine and serves as the primary source for the oleoyl group in OEA. researchgate.netnih.gov This oleic acid is typically transferred from the sn-1 position of phosphatidylcholine (PC) to the nitrogen atom of PE by the N-acyltransferase enzyme. researchgate.netwikipedia.org PE is a ubiquitous phospholipid found in cell membranes that provides the ethanolamine head group necessary for the final OEA structure. The concerted action of the enzymes on these substrates ensures the targeted production of OEA.
Physiological Regulation of this compound Biosynthesis
The synthesis of OEA is not constant but is dynamically regulated by the body's nutritional status. The levels of OEA, particularly in the gastrointestinal tract, fluctuate significantly with feeding and fasting cycles, indicating a key role for this lipid in nutrient sensing and satiety signaling.
Modulation by Nutrient Availability and Feeding Status in Intestinal Tissues
Nutrient availability is a primary regulator of OEA mobilization in the gut. nih.gov In the rodent small intestine, OEA levels are observed to decrease during periods of food deprivation and rise significantly upon refeeding. frontiersin.orgnih.govresearchgate.net This regulation is highly localized to the mucosal layer of the proximal intestine, specifically the duodenum and jejunum, and is not observed in other parts of the gastrointestinal tract or other major organs. nih.govnih.gov
The act of feeding initiates a coordinated series of events to increase OEA production. This includes an enhanced accumulation of the NAPE precursor and a concurrent increase in both the activity and expression of the OEA-synthesizing enzyme, NAPE-PLD. nih.govnih.gov This suggests that food intake stimulates OEA synthesis to participate in the complex process of regulating satiety. nih.gov
| Condition | OEA Level (pmol/mg protein) | NAPE Level (pmol/mg protein) | NAPE-PLD Activity (%) |
| Fasted | ~50 | ~100 | 100% |
| Refed | ~150 | ~250 | >150% |
| This table presents illustrative data based on findings from rodent studies, showing the typical changes in OEA and NAPE levels and NAPE-PLD activity in the proximal small intestine in response to fasting and refeeding. Absolute values can vary between studies. |
Information regarding "this compound" is not available in current scientific literature.
Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research specifically detailing the biosynthesis and endogenous regulation of the chemical compound This compound . The requested topics—including the influence of cold exposure on its production in adipose tissue, the role of the sympathetic nervous system, and the impact of bile acids on its biosynthesis—have not been documented for this specific trans isomer.
The vast majority of scientific investigation in this area has focused on the cis isomer, (Z)-N-(2-hydroxyethyl)octadec-9-enamide , which is a well-studied endocannabinoid-like lipid commonly known as Oleoylethanolamide (OEA) .
For Oleoylethanolamide (OEA), there is a substantial body of research that addresses the topics outlined in the request:
Influence of Cold Exposure: Studies have demonstrated that exposure to cold temperatures can increase the synthesis of OEA in the white adipose tissue of rats.
Role of the Sympathetic Nervous System: Research has indicated that the sympathetic nervous system mediates the cold-induced increase in OEA production, a process that can be inhibited by beta-receptor antagonists.
Impact of Bile Acids: The scientific literature notes that the biosynthesis of OEA and other related bioactive lipid amides is modulated by bile acids.
Given the strict requirement to focus solely on This compound , it is not possible to generate a scientifically accurate article that fulfills the specified outline and content inclusions. To present the data available for the (Z)-isomer as pertaining to the (E)-isomer would be inaccurate.
Therefore, the requested article cannot be generated at this time due to the absence of specific research on the subject compound.
Metabolic Pathways and Degradation of E N 2 Hydroxyethyl Octadec 9 Enamide
Enzymatic Inactivation of (E)-N-(2-hydroxyethyl)octadec-9-enamide
The hydrolytic degradation of OEA is a key mechanism for the termination of its biological actions. frontiersin.org This process is catalyzed by two principal, structurally unrelated enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). frontiersin.orgnih.gov These enzymes are responsible for cleaving the amide bond of OEA, converting it into oleic acid and ethanolamine (B43304). nih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH) is an intracellular, membrane-bound serine hydrolase that plays a significant role in the catabolism of OEA and other fatty acid amides. nih.govnih.gov It is a key enzyme responsible for the hydrolysis of anandamide, another well-known endocannabinoid. nih.gov Research has shown that the activity and expression of FAAH are subject to physiological regulation. For instance, in the proximal small intestine of rodents, feeding leads to a decrease in both the activity and expression of FAAH. nih.govnih.gov This downregulation of FAAH contributes to the observed post-meal elevation of OEA levels, suggesting that FAAH is a critical component in the nutrient-dependent regulation of OEA signaling. nih.gov FAAH is widely distributed throughout various organs in the body, with its presence noted in the brain, liver, and small intestine, where it is expressed in enterocytes and lamina propria cells. nih.govnih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a lysosomal cysteine hydrolase that also catalyzes the degradation of N-acylethanolamines, including OEA. nih.govtandfonline.com NAAA belongs to the N-terminal nucleophile (Ntn) superfamily of enzymes and is primarily found within the endosomal-lysosomal compartments of immune cells like macrophages. tandfonline.comnih.gov While NAAA shows a preference for hydrolyzing saturated fatty acid ethanolamides such as palmitoylethanolamide (B50096) (PEA), it also contributes to the degradation of unsaturated analogues like OEA. tandfonline.com Its acidic pH optimum is consistent with its localization within lysosomes. tandfonline.com The expression of NAAA is prominent in tissues such as the lungs and spleen. tandfonline.com The distinct subcellular localization and substrate preference of NAAA compared to FAAH suggest that these two enzymes play different, non-redundant roles in regulating the levels and signaling of OEA and other lipid amides in various cellular contexts.
Table 1: Comparison of OEA-Degrading Enzymes
| Feature | Fatty Acid Amide Hydrolase (FAAH) | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) |
| Enzyme Class | Serine Hydrolase | Cysteine Hydrolase (Ntn Superfamily) |
| Subcellular Location | Intracellular membranes | Lysosomes/Endosomes |
| pH Optimum | Alkaline/Neutral | Acidic |
| Primary Substrates | Anandamide, Oleoylethanolamide | Palmitoylethanolamide, Oleoylethanolamide |
| Tissue Distribution | Brain, Liver, Small Intestine | Macrophages, Lungs, Spleen |
| Regulation | Expression decreased by feeding | Primarily regulated by inflammatory stimuli |
Degradation Products and Subsequent Metabolic Fates
The enzymatic hydrolysis of this compound results in the formation of two primary degradation products: oleic acid and ethanolamine. nih.govresearchgate.net
Oleic Acid : As a common monounsaturated fatty acid, oleic acid released from OEA degradation readily enters into central lipid metabolism. It can be utilized for energy production through beta-oxidation, incorporated into triglycerides for storage, or used in the synthesis of other lipids like phospholipids (B1166683) and cholesterol esters. caldic.com
Ethanolamine : The metabolic fate of ethanolamine is less extensively detailed in the context of OEA degradation. However, it is a precursor for the synthesis of phosphatidylethanolamine (B1630911), a key phospholipid component of cell membranes. There is also evidence suggesting that ethanolamine may have its own biological activities, potentially influencing the cholinergic system. researchgate.net
The rapid breakdown of OEA into these components ensures a transient signaling action, allowing for precise temporal control over its physiological effects. researchgate.net
Molecular Targets and Receptor Interactions of E N 2 Hydroxyethyl Octadec 9 Enamide
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Agonism
(E)-N-(2-hydroxyethyl)octadec-9-enamide is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. drugbank.comcaldic.com The activation of PPAR-α by this compound is a key mechanism underlying many of its physiological functions. drugbank.comescholarship.org
Ligand Binding and Transcriptional Regulation
Upon binding to PPAR-α, this compound induces a conformational change in the receptor. This leads to the heterodimerization of PPAR-α with the retinoid X receptor (RXR). nih.govnih.gov This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov This binding event initiates the recruitment of coactivator proteins and the dissociation of corepressors, ultimately leading to the transcriptional activation of these genes. plos.org The transcriptional activity of PPAR-α is dependent on the presence of its ligand. nih.gov Studies have shown that the administration of this compound significantly increases the expression of PPAR-α itself. nih.gov
Downstream Gene Expression Modulation
The activation of PPAR-α by this compound modulates the expression of a suite of genes involved in lipid metabolism. drugbank.comnih.gov In the small intestine, this compound initiates the transcription of proteins involved in fatty acid uptake and oxidation. drugbank.com For instance, it stimulates the expression of genes encoding for fatty acid translocase (FAT/CD36), which is involved in the transport of fatty acids across the cell membrane. caldic.com Furthermore, it promotes lipolysis and beta-oxidation, processes critical for the breakdown of fats for energy. caldic.comescholarship.org
Conversely, this compound has been shown to repress the expression of certain genes, such as inducible nitric oxide synthase (iNOS), an enzyme that can contribute to feeding stimulation. drugbank.com The effects of this compound on gene expression are contingent on the presence of functional PPAR-α, as these effects are absent in PPAR-α deficient mice. drugbank.comescholarship.org
| Target Gene Category | Effect of this compound | Key Genes/Proteins Modulated | Reference |
| Lipid Metabolism | Upregulation | Fatty acid translocase (FAT/CD36) | drugbank.comcaldic.com |
| Inflammation | Downregulation | Inducible nitric oxide synthase (iNOS) | drugbank.com |
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Interaction
This compound also interacts with the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a non-selective cation channel involved in a variety of sensory perceptions. nih.govnih.gov However, its interaction with TRPV1 is complex and context-dependent. nih.gov
Receptor Binding and Signaling Cascades
Under normal conditions, this compound alone does not activate TRPV1 channels. nih.gov However, following the stimulation of Protein Kinase C (PKC), it can directly activate the TRPV1 channel. nih.gov This activation is dependent on the phosphorylation of TRPV1 at critical PKC phosphorylation sites (S502A/S800A). nih.gov In sensory neurons, this PKC-dependent activation by this compound leads to an increase in intracellular calcium levels, an effect that is selective for capsaicin-sensitive cells and can be blocked by the TRPV1 antagonist capsazepine. nih.gov Studies using cell-free patches have confirmed a direct mode of action on TRPV1 channels after PKC stimulation. nih.gov
Context-Dependent Role in Biological Responses
The role of this compound at the TRPV1 receptor is modulatory. It has been shown to enhance proton-gated TRPV1 currents while inhibiting anandamide-evoked currents, and it has no effect on capsaicin-evoked responses under control conditions. nih.gov This differential modulation highlights the nuanced nature of its interaction with the TRPV1 channel. The excitatory action of this compound on sensory nerves is thought to be at least partially mediated through its interaction with TRPV1. nih.gov
G Protein-Coupled Receptor 119 (GPR119) Activation
This compound is an agonist for the G Protein-Coupled Receptor 119 (GPR119), a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. nih.govnih.govmedchemexpress.com
Activation of GPR119 by this compound in intestinal L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This increase in cAMP subsequently triggers the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. nih.govnih.gov The GLP-1 secretagogue effect of this compound is abolished by inhibitors of protein kinase A, further confirming the involvement of the cAMP signaling pathway. nih.gov The specificity of this interaction is demonstrated by the significant reduction of both cAMP increase and GLP-1 secretion in cells with GPR119-specific small interfering RNA. nih.gov
| Receptor | Signaling Cascade | Downstream Effect | Cell Type | Reference |
| GPR119 | ↑ cAMP | ↑ GLP-1 secretion | Intestinal L-cells | nih.govnih.gov |
Expression Profile in Enteroendocrine Cells
Enteroendocrine cells are specialized sensory cells dispersed throughout the intestinal epithelium that respond to nutritional and microbial signals by releasing hormones that regulate various physiological processes. The molecular targets of OEA are expressed in several subtypes of these cells, positioning OEA as a key signaling molecule in the gut.
The peroxisome proliferator-activated receptor-alpha (PPAR-α) is a primary nuclear receptor for OEA. PPAR-α is expressed in the epithelial cells of the mammalian gut, with the highest levels found in the duodenum and jejunum. frontiersin.orgnih.govmdpi.com Its expression is more pronounced in the differentiated enterocytes of the villi compared to the crypts. frontiersin.orgnih.gov While direct comprehensive profiling across all enteroendocrine subtypes is limited, the high expression in the proximal small intestine, an area rich in various enteroendocrine cells, suggests its importance in gut signaling. PPAR-α has also been identified in Paneth cells within the intestinal crypts and in immune cells of the lamina propria. nih.gov
The G protein-coupled receptor 119 (GPR119) has been identified as a key cell surface receptor for OEA. nih.govwikipedia.org GPR119 is predominantly expressed in the pancreas and the gastrointestinal tract. nih.gov Specifically within the gut, GPR119 expression has been confirmed in several enteroendocrine cell populations, including glucagon-like peptide-1 (GLP-1)-secreting L-cells, glucose-dependent insulinotropic polypeptide (GIP)-secreting K-cells, and cholecystokinin (B1591339) (CCK)-secreting I-cells. plos.orgnih.govresearchgate.netresearchgate.netglucagon.com The high expression of GPR119 in GLP-1 and GIP-producing cells underscores its role in incretin hormone secretion. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is another molecular target of OEA. TRPV1 is widely expressed in the digestive system, primarily on spinal and vagal primary afferent neurons that innervate the gut. nih.gov However, there is also evidence for its expression in non-neuronal cells, including the epithelial cells of the gastrointestinal tract. nih.govnih.gov While its specific expression profile across all enteroendocrine cell subtypes is not fully elucidated, its presence in the gut epithelium suggests a potential role in modulating enteroendocrine cell function. nih.gov
| Molecular Target | Enteroendocrine Cell Expression | Location in Gut |
| PPAR-α | Enterocytes, Paneth cells, Immune cells | Duodenum, Jejunum (highest) |
| GPR119 | L-cells (GLP-1), K-cells (GIP), I-cells (CCK) | Small and Large Intestine |
| TRPV1 | Epithelial cells, Afferent nerve fibers | Throughout the GI tract |
Involvement in Cellular Signaling Pathways
The interaction of OEA with its molecular targets in enteroendocrine cells initiates distinct signaling cascades that culminate in specific physiological responses.
Activation of PPAR-α by OEA involves the ligand binding to this nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene transcription, primarily those involved in lipid metabolism and inflammation. frontiersin.org In the context of the gut, PPAR-α activation is thought to indirectly influence satiety signals by modulating the expression of proteins involved in fatty acid transport and metabolism. frontiersin.org
The signaling pathway initiated by OEA binding to GPR119 in enteroendocrine L-cells is well-characterized. GPR119 is a Gαs-coupled receptor. nih.gov Upon OEA binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov Elevated cAMP, in turn, activates protein kinase A (PKA), which triggers the secretion of GLP-1. nih.gov This pathway is crucial for the incretin effect, where gut hormones potentiate glucose-stimulated insulin (B600854) secretion.
The activation of TRPV1 by OEA results in the opening of this non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) and subsequent depolarization of the cell membrane. In sensory neurons, this event is linked to the generation of signals that are transmitted to the brain, contributing to the feeling of satiety. nih.gov In epithelial cells, the rise in intracellular calcium can trigger various downstream signaling events, including the release of signaling molecules. The precise downstream effects of OEA-mediated TRPV1 activation specifically within enteroendocrine cells are an area of ongoing investigation.
| Receptor | Signaling Pathway | Primary Outcome in Enteroendocrine Context |
| PPAR-α | Nuclear receptor activation, heterodimerization with RXR, modulation of gene transcription | Regulation of lipid metabolism and inflammatory responses |
| GPR119 | Gαs activation → Adenylyl cyclase → ↑cAMP → PKA activation | Secretion of GLP-1 from L-cells |
| TRPV1 | Cation channel opening → ↑Ca²⁺ influx → Cell depolarization | Potential modulation of hormone release |
Fatty Acid Translocase (FAT)/CD36 Involvement
The fatty acid translocase CD36 plays a critical, albeit indirect, role in OEA signaling within the gut. CD36 is a transmembrane glycoprotein (B1211001) that facilitates the uptake of long-chain fatty acids into cells. nih.gov It is highly expressed on the apical membrane of enterocytes in the proximal small intestine. nih.gov
Crucially, CD36 is also expressed on the apical membranes of secretin- and CCK-positive enteroendocrine cells. nih.gov Its primary role in the context of OEA is to facilitate the uptake of oleic acid, the dietary precursor for the synthesis of OEA in enterocytes. nih.govfrontiersin.org Therefore, the availability of OEA for signaling is dependent on the function of CD36.
Furthermore, CD36 itself can act as a signaling molecule in response to fatty acids. In enteroendocrine cells, fatty acid binding to CD36 can trigger signaling cascades that lead to the release of hormones like CCK and secretin. nih.govduke.edu This process has been shown to involve the generation of cAMP and the activation of PKA. nih.gov While CD36 is essential for providing the substrate for OEA synthesis, and is involved in fatty acid-induced hormone release, a direct signaling role for CD36 in response to OEA itself has not been clearly established.
Investigation of Other Putative Receptor Interactions
Beyond the well-established interactions with PPAR-α, GPR119, and TRPV1, research has explored other potential receptors for OEA.
The orphan G protein-coupled receptor 55 (GPR55) has been suggested as a putative receptor for OEA and other endocannabinoid-like compounds. mdpi.com Some studies have shown that OEA can activate GPR55, which couples to Gα13 and can lead to the activation of the RhoA signaling pathway. realmofcaring.orgnih.gov However, the affinity and efficacy of OEA for GPR55 appear to be lower compared to other ligands, and its physiological relevance in mediating the effects of OEA, particularly in the enteroendocrine system, is still under investigation. nih.govresearchgate.net The pharmacology of GPR55 is complex, and it has been shown to be activated by a range of cannabinoid ligands. realmofcaring.org
As research into the diverse physiological effects of OEA continues, it is possible that other novel or orphan receptors may be identified as targets for this bioactive lipid. The ongoing deorphanization of G protein-coupled receptors may reveal additional components of the OEA signaling network.
Cellular and Molecular Mechanisms of E N 2 Hydroxyethyl Octadec 9 Enamide Action
Regulation of Gene Expression Profiles
Suppression of Pro-inflammatory Gene Expression
There is currently no available scientific literature that has investigated the effects of (E)-N-(2-hydroxyethyl)octadec-9-enamide on the expression of pro-inflammatory genes. Research has not yet elucidated whether this compound can suppress the transcription of genes encoding cytokines, chemokines, or other inflammatory mediators.
Induction of Genes Associated with Lipid Metabolism and Transport
The influence of this compound on the induction of genes associated with lipid metabolism and transport has not been documented in published research. It remains unknown whether this specific isomer can modulate the expression of genes involved in fatty acid oxidation, lipolysis, or lipid transport.
Modulation of Intracellular Signaling Pathways
Inhibition of NF-κB and AP-1 Pathways
There is no available research to indicate that this compound can inhibit the nuclear factor-kappa B (NF-κB) or activator protein-1 (AP-1) signaling pathways. The potential for this compound to interfere with these key inflammatory transcription factors has not been a subject of scientific investigation.
Effects on Toll-like Receptor 4 (TLR4)-Mediated Inflammatory Cascades
The effects of this compound on Toll-like Receptor 4 (TLR4)-mediated inflammatory cascades have not been reported in the scientific literature. It is not known if this compound can modulate the signaling events downstream of TLR4 activation, which play a critical role in the innate immune response.
Influence on MAPK/ERK Signaling
The influence of this compound on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is currently uncharacterized. No studies have been published that explore the interaction of this compound with the MAPK/ERK cascade, which is involved in a variety of cellular processes including proliferation, differentiation, and survival.
Data on the Cellular and Molecular Actions of this compound
| Mechanism | Effect of this compound | Supporting Research |
|---|---|---|
| Suppression of Pro-inflammatory Gene Expression | No data available | Not applicable |
| Induction of Lipid Metabolism and Transport Genes | No data available | Not applicable |
| Inhibition of NF-κB Pathway | No data available | Not applicable |
| Inhibition of AP-1 Pathway | No data available | Not applicable |
| Modulation of TLR4-Mediated Cascades | No data available | Not applicable |
| Influence on MAPK/ERK Signaling | No data available | Not applicable |
Modulation of Sphingolipid Signaling via Ceramidase Inhibition
This compound, commonly known as oleoylethanolamide (OEA), is recognized for its role as an inhibitor of ceramidase, an enzyme that plays a crucial role in sphingolipid metabolism. nih.govnih.gov Ceramidase catalyzes the hydrolysis of ceramides (B1148491) into sphingosine (B13886) and free fatty acids. nih.gov By inhibiting this enzyme, the compound effectively increases the intracellular concentration of ceramides.
In a study on rat liver tissue, chronic treatment with OEA led to a significant decrease in ceramidase activity. nih.gov This inhibition resulted in a profound shift in the hepatic lipid profile. Specifically, the treatment caused a significant accumulation of sphingomyelin, 24:0 ceramide, and dihydroceramide. Concurrently, a notable decrease in the level of glucosylceramide was observed. nih.gov This suggests that besides inhibiting the breakdown of ceramides, OEA may also impact their subsequent glycosylation. nih.govnih.gov Research in neuroepithelioma cells has shown that OEA inhibits the glucosylation of naturally occurring long-chain ceramides, leading to their accumulation and potentiating apoptosis. nih.gov These findings underscore the compound's ability to modulate the sphingolipid pathway, which is integral to regulating cellular processes like apoptosis. nih.govnih.gov
| Sphingolipid Species | Observed Change Following Treatment | Reference |
|---|---|---|
| Ceramidase Activity | Significant Decrease | nih.gov |
| Sphingomyelin | Significant Increase | nih.gov |
| 24:0 Ceramide | Significant Increase | nih.gov |
| Dihydroceramide | Significant Increase | nih.gov |
| Sphingosine | Significant Increase | nih.gov |
| Glucosylceramide | Significant Decrease | nih.gov |
Impact on Cellular Energy Metabolism and Bioenergetics
This compound is a key regulator of energy metabolism, primarily through its activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). nih.govwikipedia.org This nuclear receptor is pivotal in managing lipid metabolism. nih.gov
Effects on ATP Production and Cellular Lactate/Pyruvate (B1213749) Dynamics
The stimulation of fatty acid oxidation by this compound directly fuels the machinery of cellular energy production. researchgate.net The breakdown of fatty acids through beta-oxidation in the mitochondria generates acetyl-CoA, which then enters the citric acid cycle (Krebs cycle). khanacademy.orglibretexts.org Each turn of the cycle produces energy-carrier molecules such as NADH and FADH2. libretexts.org These molecules subsequently donate their electrons to the electron transport chain, driving the process of oxidative phosphorylation to produce a large amount of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. khanacademy.orglibretexts.orgyoutube.com Therefore, by increasing the rate of fatty acid oxidation, the compound enhances the potential for ATP synthesis. researchgate.net
The cellular lactate-to-pyruvate (L/P) ratio is a critical indicator of the cell's redox state (NADH/NAD+) and the status of mitochondrial metabolism. mayocliniclabs.comnih.gov An elevated L/P ratio can signify an increased rate of glycolysis relative to mitochondrial capacity or hypoxia, while a low ratio may indicate defects in pyruvate metabolism. healthmatters.iotestcatalog.org While this compound's role in promoting oxidative metabolism is established, specific studies detailing its direct impact on the cellular lactate/pyruvate ratio are not extensively documented in the available research. However, by promoting the efficient use of fatty acids for aerobic respiration, it would theoretically support a balanced redox state and a normal L/P ratio under non-pathological conditions. nih.gov
Cellular Responses to Oxidative Stress
This compound has demonstrated significant antioxidant properties, playing a role in the cellular defense against oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. frontiersin.org
Scavenging of Reactive Oxygen Species
Research has indicated that this compound can mitigate oxidative stress by reducing the levels of ROS. nih.gov In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), supplementation with the compound led to a significant decrease in serum malondialdehyde (MDA) and oxidized low-density lipoprotein (ox-LDL), both of which are markers of oxidative damage. nih.gov Simultaneously, there was a significant increase in the levels of total antioxidant capacity (TAC) and the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov The mechanism for these antioxidant effects is partly attributed to its activation of PPAR-α, which can suppress the expression of pro-inflammatory enzymes like COX-2 and iNOS that contribute to ROS production. nih.gov By bolstering the cell's antioxidant defenses and reducing the generation of harmful radicals, this compound helps protect cells from oxidative damage. nih.govnih.gov
| Biomarker | Function/Indication | Observed Change Following Treatment | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Marker of lipid peroxidation | Significant Decrease | nih.gov |
| Oxidized-Low Density Lipoprotein (ox-LDL) | Marker of oxidative damage | Significant Decrease | nih.gov |
| Total Antioxidant Capacity (TAC) | Overall antioxidant status | Significant Increase | nih.gov |
| Superoxide Dismutase (SOD) | Antioxidant enzyme | Significant Increase | nih.gov |
Induction of Anti-oxidative Enzyme Systems
(Z)-N-(2-hydroxyethyl)octadec-9-enamide (Oleoylethanolamide or OEA) has been shown to bolster cellular antioxidant defenses by modulating the activity and expression of key anti-oxidative enzymes. This action helps to mitigate cellular damage caused by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Research in diet-induced obese rats demonstrated that OEA administration restored the activity of several crucial antioxidant enzymes that were diminished by a high-fat diet. mdpi.comresearchgate.net Specifically, the activities of superoxide dismutase (SOD) and catalase (CAT) were significantly increased following OEA treatment. mdpi.com There was also a trend towards an increase in glutathione (B108866) peroxidase (GPx) activity. mdpi.com SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Catalase and GPx are then responsible for converting hydrogen peroxide into water, thus preventing the formation of more dangerous hydroxyl radicals.
Further studies have substantiated these findings. In a clinical trial involving obese patients with non-alcoholic fatty liver disease (NAFLD), supplementation with OEA led to a significant increase in serum levels of total antioxidant capacity (TAC) and superoxide dismutase (SOD). nih.gov This was accompanied by a significant decrease in markers of oxidative stress, such as malondialdehyde (MDA) and oxidized-low density lipoprotein (ox-LDL). nih.gov
The mechanism underlying OEA's antioxidant effects may involve the regulation of transcription factors that control the expression of antioxidant genes. mdpi.com One such key regulator is the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that activates genes containing antioxidant response elements (AREs) in their promoter regions, leading to the production of a wide array of antioxidant and detoxification enzymes. mdpi.com Studies have suggested that OEA may influence the expression of Nrf2, thereby orchestrating a broad-spectrum antioxidant response. mdpi.comresearchgate.net
The table below summarizes the observed effects of Oleoylethanolamide on various anti-oxidative enzymes and related markers based on preclinical and clinical research.
| Enzyme/Marker | Effect of OEA Administration | Research Model |
| Superoxide Dismutase (SOD) | Increased activity/levels | High-fat diet-fed rats, Obese NAFLD patients |
| Catalase (CAT) | Increased activity | High-fat diet-fed rats |
| Glutathione Peroxidase (GPx) | Trend towards increased activity | High-fat diet-fed rats |
| Total Antioxidant Capacity (TAC) | Significantly increased | Obese NAFLD patients |
| Malondialdehyde (MDA) | Significantly decreased | Obese NAFLD patients |
| Oxidized-Low Density Lipoprotein (ox-LDL) | Significantly decreased | Obese NAFLD patients |
Effects on Microtubule Dynamics and Structural Stability
Currently, there is no scientific literature available that directly investigates the effects of this compound or its cis-isomer, Oleoylethanolamide, on microtubule dynamics and structural stability. This area remains an unexplored aspect of the compound's cellular and molecular actions.
Regulation of Apoptotic Processes in Cellular Models
(Z)-N-(2-hydroxyethyl)octadec-9-enamide (Oleoylethanolamide or OEA) has been identified as a modulator of apoptosis, the process of programmed cell death that is essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.
In a mouse model of acute ischemic stroke, OEA treatment was found to alleviate cell apoptosis. nih.gov This neuroprotective effect was associated with the regulation of key proteins in the apoptotic cascade. Specifically, OEA administration led to the suppression of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2. nih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate, and a shift towards anti-apoptotic proteins generally promotes cell survival. The effects of OEA on Bax and Bcl-2 were dependent on the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.gov
The broader family of N-acylethanolamides, to which this compound belongs, has shown diverse effects on apoptosis. For instance, a related compound, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA), has been reported to induce apoptosis in breast cancer cells. nih.gov This pro-apoptotic effect was mediated by the upregulation of tumor suppressor genes (p53), cell-cycle arrest genes (p21), and pro-apoptotic genes (BAX, CASPASE-8), alongside the downregulation of the anti-apoptotic gene BCL-2. nih.gov This suggests that the specific effects on apoptosis may be context-dependent and vary between different N-acylethanolamides.
The table below outlines the regulatory effects of Oleoylethanolamide on key apoptotic proteins as observed in a preclinical model of cerebral ischemia.
| Apoptotic Regulator | Effect of OEA Administration | Cellular Consequence |
| Bax | Suppression of expression | Inhibition of apoptosis |
| Bcl-2 | Upregulation of expression | Promotion of cell survival |
Physiological and Pathophysiological Roles of E N 2 Hydroxyethyl Octadec 9 Enamide: Preclinical Insights
Role in Energy Homeostasis and Metabolic Regulation in Animal Models
OEA has emerged as a key regulator of energy homeostasis, primarily through its activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a pivotal role in lipid metabolism. escholarship.orgescholarship.org Its influence extends across appetite control, lipid and glucose metabolism, and the management of body weight in preclinical settings.
Mechanisms of Appetite Suppression and Satiety Induction
Preclinical evidence strongly supports the role of OEA as a satiety factor that modulates feeding behavior. daneshyari.com When administered to animal models, OEA has been shown to reduce food intake, not by causing illness or taste aversion, but by delaying the onset of the next meal. physiology.orgnih.gov This anorexic effect is primarily mediated through the activation of PPAR-α. escholarship.orgnih.gov Studies have demonstrated that the satiety-inducing effects of OEA are absent in mice lacking the PPAR-α receptor. escholarship.orgescholarship.org
The proposed mechanism involves the synthesis of OEA in the epithelial cells of the small intestine upon the ingestion of dietary fats. nih.gov OEA then engages sensory fibers of the vagus nerve, which transmits satiety signals to the brain. nih.gov Unlike some other appetite-regulating hormones, OEA does not appear to significantly alter plasma levels of ghrelin, peptide YY, or glucagon-like peptide 1. physiology.orgnih.gov Furthermore, its anorexic effects are independent of the cholecystokinin (B1591339) (CCK) signaling pathway. physiology.orgnih.gov OEA's influence on satiety is also linked to its ability to increase the expression of fatty acid translocase (FAT)/CD36, which is involved in fatty acid uptake and sensing. nih.govcaldic.com
Modulation of Lipid Metabolism: Lipolysis and Beta-Oxidation
OEA plays a significant role in modulating lipid metabolism by promoting the breakdown and utilization of fats. A key mechanism is the stimulation of lipolysis, the process by which triglycerides are broken down into fatty acids and glycerol. physiology.org This effect is mediated through the activation of PPAR-α. physiology.org By activating PPAR-α, OEA enhances the expression of genes involved in fatty acid oxidation, the process by which fatty acids are broken down to produce energy. nih.govcaldic.com
In preclinical models, OEA administration has been shown to increase the expression of proteins involved in lipid metabolism. escholarship.org This leads to enhanced fatty acid uptake and beta-oxidation in various tissues, including adipocytes, hepatocytes, and skeletal myocytes. caldic.com In genetically obese Zucker (fa/fa) rats, a two-week regimen of OEA administration resulted in decreased serum cholesterol and triglyceride levels, alongside reduced food intake and body weight gain. escholarship.org
| Parameter | Animal Model | Observed Effect | Primary Mechanism | Reference |
|---|---|---|---|---|
| Lipolysis | Rodents | Stimulated | PPAR-α Activation | physiology.org |
| Beta-Oxidation | Rodents | Enhanced | Increased expression of fatty acid oxidation genes via PPAR-α | nih.govcaldic.com |
| Serum Triglycerides | Zucker (fa/fa) rats | Decreased | PPAR-α Activation | escholarship.org |
| Serum Cholesterol | Zucker (fa/fa) rats | Decreased | PPAR-α Activation | escholarship.org |
Influence on Glucose Homeostasis and Insulin (B600854) Signaling
Beyond its effects on lipid metabolism, OEA has been shown to positively influence glucose homeostasis and insulin signaling in preclinical studies. In mice with high-fat diet-induced obesity, OEA treatment was found to improve the serum glycaemic profile. nih.gov Mechanistically, OEA has been demonstrated to enhance insulin signaling. nih.gov It increases the phosphorylation of AMPK and AKT, which leads to an increase in the activation of AS160 and the protein level of the glucose transporter GLUT4. nih.gov
Studies in pre-diabetic individuals have also suggested that OEA supplementation can improve glycemic status and insulin resistance. nih.govmedicaldialogues.innih.gov While these are clinical findings, they are supported by the mechanisms observed in animal models. The improvement in insulin sensitivity is a key aspect of OEA's metabolic benefits. grantome.com
Impact on Body Weight and Adiposity in Preclinical Obesity Models
The combined effects of OEA on appetite suppression, lipid metabolism, and glucose homeostasis translate into a significant impact on body weight and adiposity in preclinical models of obesity. researchgate.netmdpi.com Administration of OEA has been shown to reduce body weight gain in wild-type mice fed a high-fat diet, an effect that is not observed in mice deficient in PPAR-α. escholarship.orgescholarship.org
Chronic administration of OEA to mice on a high-fat diet not only reduces body weight but also improves parameters associated with dysmetabolism. researchgate.net The reduction in body weight is attributed to both decreased food intake and enhanced energy expenditure through the promotion of fat oxidation. caldic.com These findings underscore the critical role of the OEA-PPAR-α signaling axis in the regulation of body weight and adiposity. escholarship.orgrepec.org
| Animal Model | Diet | Effect of OEA Administration | Key Finding | Reference |
|---|---|---|---|---|
| Wild-type mice | Standard Chow | Reduced food intake and body weight gain | Effect is dependent on PPAR-α | escholarship.orgescholarship.org |
| PPAR-α deficient mice | Standard Chow | No effect on food intake or body weight gain | Confirms the essential role of PPAR-α | escholarship.orgescholarship.org |
| Genetically obese Zucker (fa/fa) rats | Standard Chow | Decreased body weight gain | Accompanied by reduced food intake and improved lipid profile | escholarship.org |
| Mice | High-Fat Diet | Attenuated increases in body weight | Ameliorated dysmetabolism parameters | researchgate.net |
Anti-inflammatory and Immunomodulatory Actions in Preclinical Models
In addition to its metabolic roles, OEA exhibits potent anti-inflammatory and immunomodulatory properties, particularly within the central nervous system. nih.gov These effects are largely attributed to its activation of PPAR-α, which can modulate inflammatory pathways. frontiersin.org
Attenuation of Neuroinflammation
Preclinical studies have highlighted the ability of OEA to mitigate neuroinflammation in various models of neuronal injury and degeneration. nih.gov In a mouse model of Purkinje cell degeneration, which is characterized by significant neuroinflammation, OEA treatment was found to modulate the neuroinflammatory response. nih.govresearchgate.net
The mechanisms underlying OEA's anti-neuroinflammatory effects are multifaceted. OEA has been shown to:
Modulate Microgliosis: It reduces the density of microglia, the primary immune cells of the brain, and shifts their phenotype towards an anti-inflammatory state. nih.govresearchgate.net
Prevent Leukocyte Infiltration: OEA can prevent the massive infiltration of leukocytes into the brain parenchyma, a hallmark of severe neuroinflammation. nih.govresearchgate.net
Regulate Inflammatory Mediators: It alters the gene expression of inflammatory mediators, initially increasing the expression of some proinflammatory mediators at the onset of neurodegeneration but decreasing them over time. nih.govresearchgate.net Concurrently, it enhances the expression of anti-inflammatory and neuroprotective factors. nih.govresearchgate.net
These actions collectively contribute to a less neurotoxic and more neuroprotective environment in the brain. researchgate.net The ability of OEA to cross the blood-brain barrier allows it to exert these direct effects within the central nervous system. researchgate.net
Mitigation of Gastrointestinal Inflammation (e.g., Colitis)
No preclinical studies were identified that specifically investigate the efficacy of this compound in animal models of gastrointestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. Consequently, there is no available data regarding its potential to ameliorate symptoms like mucosal damage, inflammatory cell infiltration, or ulceration in this context.
Effects on Vascular Inflammation and Atherosclerosis Development
Similarly, the role of this compound in the processes of vascular inflammation and the development of atherosclerosis has not been documented in preclinical models. Research into its effects on key events such as endothelial dysfunction, plaque formation, and inflammatory cell recruitment in arteries is currently absent from the scientific literature.
Role in Liver Inflammation and Steatosis (e.g., NAFLD, Fibrosis)
There is a lack of preclinical evidence defining the role of this compound in the pathogenesis of liver diseases such as non-alcoholic fatty liver disease (NAFLD) or liver fibrosis. No studies were found that assess its impact on hepatic steatosis, inflammation, or the fibrotic remodeling of liver tissue in relevant animal models.
Modulation of Inflammatory Cytokine and Chemokine Release
The specific effects of this compound on the production and release of inflammatory mediators have not been characterized. Preclinical data detailing its influence on the expression profiles of key cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1) from immune or parenchymal cells are not available.
Specific Pro-inflammatory Effects in Certain Contexts (e.g., Eosinophilic Airway Inflammation)
While some lipid molecules can exhibit context-dependent pro-inflammatory effects, no preclinical research has specifically implicated this compound in promoting inflammation in models such as eosinophilic airway inflammation or other specific inflammatory conditions.
Neuroprotective and Neurobiological Effects in Preclinical Models
Protection Against Neuronal Injury and Degeneration (e.g., Hypoxia, Parkinsonism, Cerebellar Degeneration)
No preclinical studies were found that evaluate the potential neuroprotective properties of this compound. Its capacity to protect against neuronal damage or degeneration in experimental models of hypoxia, Parkinsonism, or cerebellar degeneration has not been investigated.
Impact on Cognitive Functions and Behavioral Phenotypes (e.g., Memory, Anxiety)
Preclinical research has identified this compound, commonly known as oleoylethanolamide (OEA), as a significant modulator of cognitive functions, particularly memory, and various behavioral phenotypes, including anxiety and depression-like behaviors.
Studies in rodent models have demonstrated that OEA can enhance memory consolidation. This effect is thought to be mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). The memory-enhancing signals generated by OEA appear to activate the brain via afferent autonomic fibers, stimulating noradrenergic transmission in the basolateral amygdala, a critical region for processing memory and emotion. Interestingly, systemically administered OEA may not directly enter the brain but rather elicits its effects through these peripheral pathways that signal to the central nervous system.
In the context of behavioral phenotypes, OEA has shown potential anxiolytic and antidepressant-like effects in preclinical models. In mice subjected to chronic unpredictable mild stress, a model for depression, oral administration of OEA was found to normalize depression-like behaviors, such as anhedonia (measured by sucrose (B13894) preference) and reduced locomotion. These behavioral improvements were associated with the normalization of the hypothalamic-pituitary-adrenal (HPA) axis hyperactivity, a key physiological feature of stress and depression. Specifically, OEA reversed stress-induced changes in serum levels of adrenocorticotropic hormone (ACTH) and corticosterone. Furthermore, OEA was observed to counteract stress-induced atrophy of the prefrontal cortex and hippocampus and restore brain-derived neurotrophic factor (BDNF) levels in these regions.
Social stress models in both male and female mice have also been utilized to investigate the effects of OEA on anxiety and depressive-like behaviors. In these studies, OEA treatment was found to restore deficits in prepulse inhibition, a measure of sensorimotor gating that is often impaired in psychiatric disorders. The effects of OEA on stress-induced anxiety and depressive-like behaviors, however, appeared to be sex-dependent, suggesting a complex interaction between OEA signaling and the neurobiological mechanisms underlying these behaviors in males and females.
Table 1: Preclinical Studies on the Impact of this compound on Cognitive and Behavioral Phenotypes
| Model/Assay | Key Findings | Potential Mechanisms |
|---|---|---|
| Inhibitory Avoidance Task | Enhanced memory consolidation. | Activation of noradrenergic transmission in the basolateral amygdala via afferent autonomic fibers. |
| Chronic Unpredictable Mild Stress (CUMS) in mice | Normalized sucrose preference, locomotion, and rearing frequencies. | Regulation of BDNF levels in the hippocampus and prefrontal cortex; normalization of HPA axis hyperactivity. |
| Social Defeat and Vicarious Social Defeat in mice | Restored prepulse inhibition deficits. | Buffering effect on stress-related sensorimotor gating processing. |
Modulatory Role in Neurological and Neuropsychiatric Conditions
Preclinical evidence suggests that this compound (OEA) plays a significant modulatory role in a variety of neurological and neuropsychiatric conditions, primarily through its neuroprotective and anti-inflammatory properties.
In the context of neurodegenerative diseases, OEA has been investigated in animal models of Alzheimer's disease and neuronal degeneration. In a mouse model of Alzheimer's disease, a stable analog of OEA was found to rescue cognitive impairments and reduce amyloid-beta (Aβ) pathology. The proposed mechanism involves the activation of PPARα, which in turn promotes the clearance of Aβ by microglia and reduces neuroinflammation. Similarly, in a mouse model of cerebellar neurodegeneration, OEA treatment modulated neuroinflammation and microgliosis, prevented massive leukocyte infiltration into the cerebellum, and ameliorated behavioral defects. These findings highlight the potential of OEA to protect neurons from degeneration triggered by exacerbated inflammation.
The role of OEA has also been explored in the context of alcohol abuse, which is associated with significant neuroinflammation and brain damage. Preclinical studies have shown that OEA can exert neuroprotective effects against alcohol-induced neuroinflammation. By blocking the pro-inflammatory cascade mediated by Toll-like receptor 4 (TLR4), OEA reduces the release of pro-inflammatory cytokines and chemokines, as well as oxidative and nitrosative stress, ultimately preventing neural damage in the frontal cortex of rodents.
Furthermore, OEA signaling has been implicated in the pathophysiology of Prader-Willi syndrome, a genetic disorder characterized by hyperphagia and obesity. In a mouse model of this syndrome, there were marked changes in OEA signaling. Interestingly, the administration of exogenous OEA was able to reduce food intake in these mice, suggesting a potential therapeutic avenue for managing the eating dysregulation associated with this condition. The broad anti-inflammatory and neuroprotective actions of OEA suggest its potential as a modulator in central nervous system pathologies that have a significant neuroinflammatory component.
Table 2: Preclinical Investigations of this compound in Neurological and Neuropsychiatric Conditions
| Condition | Animal Model | Observed Effects | Proposed Mechanisms of Action |
|---|---|---|---|
| Alzheimer's Disease | 5xFAD mice | Rescued cognitive impairments, reduced Aβ pathology. | Enhanced microglial Aβ uptake and clearance via PPARα activation. |
| Neuronal Degeneration | Purkinje Cell Degeneration (PCD) mouse | Modulated neuroinflammation and microgliosis, prevented leukocyte infiltration, ameliorated behavioral defects. | PPARα agonism, shifting microglial phenotype towards an anti-inflammatory state. |
| Alcohol Abuse | Rodent models of alcohol binge drinking | Reduced alcohol-induced neuroinflammation and neural damage. | Inhibition of the TLR4-mediated pro-inflammatory cascade. |
| Prader-Willi Syndrome | Magel2 knockout mice | Reduced food intake. | Normalization of feeding behavior through modulation of satiety signals. |
Other Investigational Physiological Roles in Preclinical Studies
Analgesic Properties in Visceral and Inflammatory Pain Models
Preclinical studies in rodents have revealed that this compound (OEA) possesses notable analgesic properties, particularly in models of visceral and inflammatory pain.
In the acetic acid-induced writhing test, a common model for visceral pain, administration of OEA was shown to significantly reduce the number of writhes in mice, indicating a potent analgesic effect. Similarly, in the formalin test, a model that assesses both acute and inflammatory phases of pain, OEA was effective in diminishing the nociceptive responses in both phases.
Interestingly, the analgesic effects of OEA in these models appear to be independent of PPAR-α activation, a primary target for many of OEA's metabolic effects. Studies using PPAR-α null mice demonstrated that the pain-relieving actions of OEA were still present, suggesting the involvement of other signaling pathways. Further investigation has pointed towards the potential involvement of glutamatergic transmission, as the co-administration of a subanalgesic dose of an NMDA receptor antagonist with OEA produced a significant analgesic effect. This suggests that OEA may modulate nociceptive signaling through interactions with the glutamate (B1630785) system. While OEA has been shown to interact with other receptors like the transient receptor potential vanilloid 1 (TRPV1), the precise mechanisms underlying its analgesic properties are still under investigation.
Influence on Gut Microbiota Composition
Emerging preclinical evidence indicates that this compound (OEA) can significantly influence the composition of the gut microbiota. Sub-chronic administration of OEA to mice on a standard diet has been shown to induce notable shifts in the fecal microbiota profile.
One of the key findings is the alteration of the Firmicutes to Bacteroidetes ratio. OEA treatment has been observed to decrease the relative abundance of Firmicutes, particularly the genus Lactobacillus, while increasing the proportion of Bacteroidetes, with a notable rise in the Bacteroides genus. This shift is significant as a lower Firmicutes to Bacteroidetes ratio is often associated with a "lean-like phenotype" and is considered beneficial for metabolic health.
These changes in the gut microbiota composition induced by OEA are thought to contribute to its broader physiological effects, including its anti-inflammatory properties within the gut. The modulation of the gut microbiome may represent an important, yet previously underexplored, mechanism through which OEA exerts its beneficial effects on host metabolism and immune function. The interplay between OEA and the intestinal microorganisms is a growing area of research, suggesting that OEA may be a key signaling molecule in the gut-brain axis that also communicates with the resident microbial community.
Regulation of Intestinal Motility and Permeability
Studies have shown that OEA can affect intestinal motility, which is a critical factor in nutrient absorption and satiety signaling. The precise effects can vary depending on the experimental context, but it is generally understood that by modulating gut motility, OEA can influence the rate at which nutrients are processed and absorbed, thereby contributing to its effects on food intake and body weight.
Regarding intestinal permeability, OEA is believed to play a role in maintaining the integrity of the gut barrier. The gut paracannabinoid system, which includes OEA, is known to affect permeability and inflammatory responses in the intestine. A well-functioning gut barrier is essential for preventing the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut into the bloodstream, a condition known as metabolic endotoxemia, which is associated with obesity and metabolic disorders. While direct preclinical studies specifically detailing OEA's regulation of intestinal permeability are part of a broader area of investigation into the endocannabinoid system's role in gut health, the existing evidence points towards a protective function.
Preclinical Investigations into Anti-cancer Effects
The preclinical investigation into the anti-cancer effects of this compound (OEA) is an emerging field, with current evidence primarily stemming from in vitro studies on cancer cell lines.
Research has shown that OEA, in combination with interferon-beta (IFNβ), can enhance apoptotic cell death in human neuroblastoma SH-SY5Y cells. This pro-apoptotic effect was marked by the cleavage of caspase 3 and poly-(ADP ribose) polymerase (PARP), key executioners of apoptosis. These findings suggest that OEA may potentiate the anti-tumor activity of certain cytokines.
In addition to neuroblastoma, the anti-proliferative effects of OEA have been investigated in human ovarian cancer cells. Studies on the OV2008 cell line indicated that both OEA and a metabolically stable analog could inhibit cell proliferation and induce apoptosis. This effect was suggested to involve the induction of reactive oxygen species.
It is noteworthy that in some contexts of tumor growth, the endogenous levels of OEA have been observed to decrease in tumor tissue and plasma. This finding suggests a complex relationship between OEA signaling and cancer pathophysiology, where the tumor microenvironment might suppress the levels of this potentially protective lipid mediator.
While these in vitro findings are promising, there is a current lack of in vivo preclinical studies in animal models of cancer to substantiate these effects. Therefore, the anti-cancer potential of OEA remains an area that requires further investigation to understand its efficacy and mechanisms of action in a more complex biological system.
Control of Thermogenesis
This compound, commonly known as oleoylethanolamide (OEA), has been identified as a significant regulator of energy balance and thermogenesis in preclinical models. Its mechanism of action often involves the activation of the peroxisome proliferator-activated receptor-α (PPAR-α). nih.govnih.gov Research indicates that OEA can potentiate the effects of β-adrenergic stimulation, a key pathway in activating thermogenesis, particularly in adipose tissues. nih.govnih.gov
A study investigating the combined administration of OEA and a β3-adrenergic receptor agonist (CL316243) in rats revealed a synergistic effect on energy expenditure. nih.gov This combination led to an increase in the weight and temperature of brown adipose tissue (BAT), the primary site for non-shivering thermogenesis. nih.govnih.gov The process of thermogenesis in BAT is largely driven by uncoupling protein 1 (UCP1), which dissipates the proton gradient in mitochondria to produce heat instead of ATP. mdpi.com
Furthermore, the co-administration of OEA and the β3-adrenergic agonist promoted the "browning" of white adipose tissue (WAT), inducing a phenotype in white adipocytes that resembles brown adipocytes. nih.govnih.gov This was evidenced by the elevated expression of thermogenic markers, including PPARα and UCP1, within epididymal white adipose tissue (eWAT). nih.govnih.gov This adipocyte remodeling suggests a potential mechanism for increasing whole-body energy expenditure. nih.gov The treatment also enhanced the expression of genes related to fatty acid β-oxidation, such as Cpt1b and Acox1, in eWAT. nih.govnih.gov
| Parameter | Observed Effect | Tissue/Measurement | Reference |
|---|---|---|---|
| Energy Expenditure | Increased | Whole Body | nih.govnih.gov |
| Respiratory Quotient (VCO2/VO2) | Reduced | Whole Body | nih.govnih.gov |
| Brown Adipose Tissue (BAT) | Increased weight and temperature | BAT | nih.gov |
| UCP1 Expression | Elevated | Epididymal White Adipose Tissue (eWAT) | nih.govnih.gov |
| PPARα Expression | Elevated | eWAT | nih.govnih.gov |
| Adipocyte Phenotype | Promotion of brown-like features | eWAT | nih.gov |
Effects on Lifespan in Lower Organisms
Preclinical research, particularly in the nematode Caenorhabditis elegans, has uncovered a role for this compound and related N-acylethanolamines (NAEs) in modulating lifespan. nih.govnih.gov Studies have shown that OEA can promote longevity, often by interacting with genetic pathways related to dietary restriction and lipid metabolism. nih.govnih.gov
One key mechanism involves the lysosomal acid lipase (B570770) LIPL-4. Overexpression of LIPL-4 in C. elegans promotes longevity, and this effect is mediated by OEA. nih.gov OEA binds directly to LBP-8, a lysosomal lipid chaperone. This binding event facilitates the activation of the nuclear hormone receptors NHR-49 (a homolog of mammalian PPAR-α) and NHR-80 (a homolog of HNF4). nih.gov These receptors are crucial for regulating genes involved in fatty acid β-oxidation and desaturation. nih.gov This signaling cascade from the lysosome to the nucleus ultimately links lipid metabolism to the regulation of aging. nih.gov
This pathway also enhances mitochondrial β-oxidation, leading to reduced lipid storage, a metabolic shift associated with increased longevity in C. elegans. nih.gov Further research has established that NAEs act as metabolic signals that connect nutrient availability with the aging process. nih.govnih.gov For instance, the abundance of certain NAEs is reduced under dietary restriction, a known intervention to extend lifespan, and a deficiency in these molecules is sufficient to increase longevity through a dietary restriction-dependent mechanism. nih.govnih.gov Conversely, supplementing the diet with specific NAEs can inhibit the lifespan extension typically induced by dietary restriction. nih.gov
| Molecule | Type | Role in Lifespan Regulation | Reference |
|---|---|---|---|
| LIPL-4 | Lysosomal Acid Lipase | Overexpression promotes longevity; its effects are mediated by OEA. | nih.gov |
| LBP-8 | Lysosomal Lipid Chaperone | Binds directly to OEA to initiate a pro-longevity signaling cascade. | nih.gov |
| NHR-49 | Nuclear Hormone Receptor (PPAR-α homolog) | Activated by the OEA-LBP-8 complex; regulates β-oxidation genes. | nih.gov |
| NHR-80 | Nuclear Hormone Receptor (HNF4 homolog) | Activated by the OEA-LBP-8 complex; regulates fatty acid desaturation genes. | nih.gov |
Analytical and Synthetic Methodologies for E N 2 Hydroxyethyl Octadec 9 Enamide Research
Analytical Techniques for Quantification in Biological Matrices
Accurate quantification of (E)-N-(2-hydroxyethyl)octadec-9-enamide in biological matrices is challenging due to its low endogenous concentrations. Consequently, highly sensitive and specific analytical techniques are required.
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of this compound. rsc.org This method offers exceptional sensitivity and selectivity, which is essential for distinguishing the analyte from a complex lipid background. nih.gov High-performance liquid chromatography (HPLC) systems are used to separate the compound from other lipids prior to detection. rsc.org
Typically, the separation is achieved using a C18 reverse-phase column with a gradient mobile phase, often consisting of a mixture of water, acetonitrile, and sometimes isopropanol, with additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov Detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode. nih.govresearchgate.net Quantification is then achieved by selected ion monitoring (SIM) or, more selectively, by selected reaction monitoring (SRM) in tandem MS, which enhances the signal-to-noise ratio and provides structural confirmation. nih.gov For example, in SIM mode, the protonated molecule [M+H]⁺ at m/z 326.6 for this compound is monitored. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Column | Symmetry C18 (2.1 x 150 mm, 5 µm) | researchgate.net |
| Mobile Phase Solvents | Solvent A: Water-acetonitrile-acetic acid ((70:30:0.1; v/v/v) + 1 g/L ammonium acetate) Solvent B: Acetonitrile-isopropyl alcohol-acetic acid ((45:45:10; v/v/v) + 1 g/L ammonium acetate) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection Method | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) | nih.gov |
| Monitored Ion (SIM) | m/z 326.6 [M+H]⁺ | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.6 ng/mL in rodent brain tissue | nih.gov |
To ensure high accuracy and precision in quantification, stable isotope-labeled internal standards are indispensable. researchgate.net These standards, which are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H), are added to the sample at the beginning of the preparation process. scispace.com For the analysis of this compound, deuterated forms such as OEA-d4 are commonly used. lumiprobe.com
The internal standard co-elutes with the endogenous analyte and experiences similar losses during sample extraction and purification, as well as similar variations in ionization efficiency in the mass spectrometer. scispace.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be corrected, leading to highly reproducible and accurate quantitative data. researchgate.net While deuterium-labeled standards are widely successful, care must be taken during method validation to check for any potential chromatographic separation from the analyte or isotopic exchange. scispace.comsigmaaldrich.com
The preparation of biological samples is a critical step for the reliable analysis of N-acylethanolamines (NAEs) like this compound. nih.gov The low tissue concentrations of these lipids necessitate extraction and purification to remove interfering substances like salts, proteins, and more abundant lipids. researchgate.net
A common procedure begins with the homogenization of the tissue sample in an organic solvent mixture, often a 2:1 ratio of chloroform (B151607) to methanol, based on the Folch method. nih.govcreative-proteomics.com After homogenization, the lipids are extracted into the organic phase. creative-proteomics.com This is often followed by a purification step using solid-phase extraction (SPE). nih.govnih.gov SPE columns, typically packed with silica (B1680970) or C18 material, are used to separate the NAEs from other lipid classes, thus concentrating the analytes and reducing matrix effects during LC-MS analysis. nih.gov The choice of extraction solvents and SPE columns must be carefully validated, as different brands and solvent grades can introduce contaminants or cause variable analyte recovery. nih.gov
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Spiking | Addition of a known quantity of a deuterium-labeled internal standard (e.g., OEA-d4) to the biological sample. | To correct for analyte loss during preparation and for variations in instrument response. | nih.gov |
| 2. Homogenization & Lipid Extraction | Tissue is homogenized in a solvent mixture, typically chloroform/methanol (2:1, v/v). | To disrupt cells and solubilize lipids, separating them from other cellular components. | nih.govcreative-proteomics.com |
| 3. Phase Separation | Addition of water or a salt solution to the homogenate to induce phase separation. Lipids remain in the lower chloroform layer. | To remove water-soluble contaminants. | creative-proteomics.com |
| 4. Purification (Optional but Recommended) | The lipid extract is passed through a Solid-Phase Extraction (SPE) column (e.g., silica). | To remove interfering lipid species and concentrate the analyte fraction. | nih.govnih.gov |
| 5. Reconstitution | The purified sample is dried down under nitrogen and reconstituted in a small volume of a solvent compatible with the LC mobile phase. | To prepare the final sample for injection into the LC-MS system. | nih.gov |
Laboratory Synthesis of this compound
The availability of high-purity this compound is essential for its use as an analytical standard and for conducting biological research. Both enzymatic and chemical synthesis methods are employed for its production.
Enzymatic synthesis is an effective and environmentally friendly approach for producing this compound. nih.gov Lipases, particularly immobilized forms like Novozym 435 from Candida antarctica, are widely used to catalyze the amidation reaction between oleic acid and ethanolamine (B43304). nih.govfuture4200.com
This biocatalytic process is typically conducted in an organic solvent, such as hexane, to facilitate the reaction. future4200.com Research has focused on optimizing various reaction parameters, including temperature, reaction time, enzyme concentration, and the molar ratio of reactants, to maximize the yield and purity of the final product. nih.gov Under optimal conditions, this method can achieve high conversion rates, with the resulting this compound reaching purities above 96%. nih.govfuture4200.com The scalability of this process makes it feasible for producing the compound in quantities sufficient for extensive research. nih.gov
Traditional chemical synthesis provides a reliable route for producing research-grade this compound. A common method involves the N-acylation of ethanolamine with an activated form of oleic acid. nih.gov For instance, oleic acid can be converted to oleoyl (B10858665) chloride using a reagent like oxalyl chloride. researchgate.net The highly reactive oleoyl chloride is then reacted with ethanolamine to form the amide bond, yielding this compound.
Another chemical approach is the transamidation of triolein (B1671897) (a triglyceride of oleic acid) with ethanolamine. nih.gov These chemical methods are effective for producing the compound, though they may require more rigorous purification steps compared to enzymatic routes to remove residual reagents and byproducts.
Methodological Considerations in In Vitro and In Vivo Research
The study of this compound involves a range of sophisticated methodological approaches to elucidate its mechanisms of action and physiological effects. Research methodologies are carefully selected to investigate its role in various biological processes, from cellular signaling to systemic effects on metabolism and inflammation.
Selection and Application of Cellular Culture Models for Mechanistic Elucidation
In vitro cell culture models are indispensable for dissecting the molecular mechanisms underlying the effects of this compound. These models allow for controlled experimental conditions to study specific cellular responses. For instance, the RAW264.7 macrophage cell line has been utilized to demonstrate the compound's ability to suppress the production of reactive oxygen species, nitrites, and proinflammatory cytokines in response to inflammatory stimuli. nih.govresearchgate.net To investigate its role in neuroprotection and mitochondrial function, SH-SY5Y neuroblastoma cells, including those transfected to model Alzheimer's disease (SH-SY5Y-APP695), have been employed. tandfonline.com Studies using these cells have shown that this compound can increase ATP levels, suggesting an improvement in cellular energy availability. tandfonline.com
To understand its impact on metabolic regulation, various cell lines have been crucial. Murine GLUTag, human NCI-H716, and primary fetal rat intestinal L-cell models are used to study the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone. nih.govdiabetesjournals.org These studies have established that this compound stimulates GLP-1 secretion. nih.govdiabetesjournals.org Furthermore, insulinoma cell lines like MIN6c4 and RINm5f have been instrumental in exploring the compound's effects on insulin (B600854) secretion via the GPR119 receptor. mdpi.comnih.gov The use of isolated primary cells, such as jejunal enterocytes and adipocytes from rats, has also enabled detailed investigation into its effects on fatty acid uptake and the expression of related transport proteins like FAT/CD36. physiology.org
| Cell Model | Area of Investigation | Key Findings | Reference |
|---|---|---|---|
| RAW264.7 Macrophages | Inflammation | Suppressed production of reactive oxygen species, nitrites, and proinflammatory cytokines (IL-1β, IL-6, TNFα). | nih.govresearchgate.netmdpi.com |
| SH-SY5Y-APP695 & SH-SY5Y-MOCK | Neurodegeneration (Alzheimer's Model) & Mitochondrial Function | Increased ATP concentration, indicating improved cellular energy availability. | tandfonline.com |
| GLUTag, NCI-H716, Primary L-cells | Endocrinology (GLP-1 Secretion) | Stimulated secretion of glucagon-like peptide-1 (GLP-1). | nih.govdiabetesjournals.org |
| MIN6c4 & RINm5f Insulinoma Cells | Endocrinology (Insulin Secretion) | Investigated GPR119-mediated increases in insulin secretion. | mdpi.comnih.gov |
| Isolated Rat Jejunal Enterocytes & Adipocytes | Metabolism (Fatty Acid Uptake) | Increased FAT/CD36 mRNA expression and fatty acid uptake in enterocytes. | physiology.org |
| Caco-2 Cells | Cell Proliferation | Analogues of this compound showed antiproliferative effects via PPAR-α. | frontiersin.org |
Design and Utilization of Animal Models for Physiological and Pathophysiological Investigations
Animal models are critical for understanding the integrated physiological and pathophysiological roles of this compound in a whole-organism context. Rodent models of obesity, such as those induced by a high-fat or hypercaloric diet, are commonly used to study its effects on metabolism, body weight, and systemic inflammation. nih.govmdpi.comunica.it In these models, the compound has been shown to reduce body weight gain, limit fat accumulation, and decrease markers of inflammation. unica.itresearchgate.net Genetically distinct models, like the obese Zucker rat which lacks functional leptin receptors, have also been used to demonstrate that its effects on food intake and body weight are independent of the leptin signaling pathway. nih.gov
To investigate specific pathologies, researchers have employed disease-specific animal models. For example, liver fibrosis induced in Sv/129 mice by a methionine choline-deficient (MCD) diet or by thioacetamide (B46855) (TAA) injection has been used to demonstrate the compound's significant anti-fibrotic effects. nih.gov In the field of neuroscience, the Purkinje cell degeneration (PCD) mutant mouse model has been instrumental in revealing the neuroprotective potential of this compound, showing it can ameliorate behavioral defects and delay neuronal death. nih.gov Furthermore, anesthetized rats have been used in acute in vivo experiments to measure the direct impact of intestinal administration on plasma levels of bioactive GLP-1 and insulin. nih.govdiabetesjournals.org
| Animal Model | Condition Investigated | Key Research Findings | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | Obesity & Systemic Inflammation | Reduced intensity of cellular inflammatory reactions and stabilized levels of proinflammatory cytokines. | nih.govresearchgate.netmdpi.com |
| Obese Zucker Rats | Obesity & Hyperlipidemia | Reduced food intake and lowered body-weight gain along with plasma lipid levels. | nih.gov |
| Mice with MCD Diet or TAA-Induced Liver Fibrosis | Liver Fibrosis | Significantly attenuated the progression of hepatic fibrosis by blocking the activation of hepatic stellate cells. | nih.gov |
| Purkinje Cell Degeneration (PCD) Mutant Mice | Cerebellar Neurodegeneration | Ameliorated motor, cognitive, and social deficits; delayed dysfunction and death of Purkinje cells. | nih.gov |
| Anesthetized Rats | In Vivo GLP-1 Secretion | Intraileal administration increased plasma bioactive GLP-1 and insulin levels. | nih.govdiabetesjournals.org |
Development and Use of Genetic Models (e.g., Receptor Knockout Mice)
Genetic models, particularly knockout mice, provide the most definitive evidence for the physiological necessity of a specific receptor in mediating a compound's effects. The development of PPAR-α knockout (PPAR-α-/-) mice has been transformative for research on this compound. Multiple studies have conclusively shown that the key effects of the compound are absent in these mice. For example, administration of this compound fails to produce satiety, reduce body weight gain, or stimulate lipolysis in mice lacking the PPAR-α receptor. researchgate.netnih.govsigmaaldrich.com
This genetic approach has been extended to various disease models. In studies of liver fibrosis, the compound's ability to attenuate collagen deposition and block the activation of hepatic stellate cells was observed in wild-type mice but was completely absent in PPAR-α knockout mice. nih.gov This demonstrates that PPAR-α is indispensable for its anti-fibrotic actions. nih.gov In addition to whole-animal knockouts, genetic manipulation in cell culture models has also been valuable. The use of GPR119-specific small interfering RNA (siRNA) to knock down receptor expression in mGLUTag cells significantly reduced cAMP induction and GLP-1 secretion in response to this compound, confirming the essential role of GPR119 in this specific cellular process. nih.govdiabetesjournals.org
| Genetic Model | Target Gene/Receptor | Area of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| PPAR-α Knockout Mice | PPAR-α | Feeding Behavior, Metabolism, Lipolysis | The satiety, body weight reduction, and lipolytic effects of this compound were abolished. | researchgate.netnih.govsigmaaldrich.com |
| PPAR-α Knockout Mice | PPAR-α | Liver Fibrosis | The anti-fibrotic effects were absent, indicating the mechanism is PPAR-α dependent. | nih.gov |
| GPR119 Knockout Mice | GPR119 | GLP-1 Secretion | Showed attenuated nutrient-stimulated GLP-1 release. | mdpi.com |
| mGLUTag cells with GPR119 siRNA | GPR119 | Cellular Signaling, GLP-1 Secretion | This compound-induced cAMP levels and GLP-1 secretion were significantly reduced. | nih.govdiabetesjournals.org |
Future Directions and Research Perspectives in E N 2 Hydroxyethyl Octadec 9 Enamide Studies
Elucidation of Novel Molecular Targets and Unexplored Signaling Pathways
Future research into (E)-N-(2-hydroxyethyl)octadec-9-enamide is poised to expand beyond its currently understood mechanisms of action. While the interaction with Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is well-documented for its (Z)-isomer, the full spectrum of molecular targets for the (E)-isomer remains an open area of investigation. wikipedia.orgnih.govnih.gov A primary objective will be to identify and validate novel receptors and binding proteins. This could involve screening assays against a broad range of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. For instance, while GPR119 and the Transient Receptor Potential Vanilloid type-1 (TRPV1) have been identified as targets for OEA, their specific affinity and functional response to the (E)-isomer need to be systematically characterized. nih.govnih.govoatext.com
Beyond receptor identification, a deeper exploration of the downstream signaling cascades is necessary. Unexplored pathways may include those related to cellular stress responses, autophagy, and apoptosis. Investigating the potential for this compound to modulate signaling pathways traditionally associated with other lipid mediators, such as the sphingolipid or eicosanoid pathways, could reveal novel biological functions. Advanced proteomic and phosphoproteomic approaches will be instrumental in mapping the intricate signaling networks activated by this compound, offering a more comprehensive understanding of its cellular effects.
Development of Advanced Preclinical Models for Disease Interventions
The translation of basic scientific findings into potential therapeutic applications heavily relies on the use of robust and relevant preclinical models. While initial studies on N-acylethanolamines have utilized standard rodent models of obesity and metabolic syndrome, the future necessitates the development of more sophisticated models to study the therapeutic potential of this compound. nih.govnih.gov
This includes the creation of humanized mouse models, which involve engrafting human cells or tissues into immunodeficient mice, to better predict human responses. Furthermore, the use of organoid technology, which allows for the in vitro culture of three-dimensional structures that mimic the architecture and function of human organs, can provide a powerful platform for studying the effects of this compound on specific tissues like the liver, intestine, or even brain in a human-relevant context. Additionally, transgenic mouse models with specific genetic modifications in the proposed targets or metabolic pathways of this lipid mediator will be crucial for dissecting its precise mechanisms of action in vivo. nih.gov
Investigation of Interplay with Other Endogenous Lipid Mediators and Signaling Systems
The biological activity of this compound does not occur in isolation. It is part of a complex network of endogenous lipid mediators that collectively regulate physiological homeostasis. A key future direction is to unravel the intricate interplay between this compound and other signaling systems, particularly the endocannabinoid system. While chemically similar to the endocannabinoid anandamide, OEA does not typically bind to cannabinoid receptors but can influence the levels of endocannabinoids by competing for the same metabolic enzymes. wikipedia.orgresearchgate.net Investigating whether the (E)-isomer shares this "entourage effect" is a critical question.
Furthermore, research should extend to exploring the crosstalk with other lipid signaling pathways. For example, understanding how this compound influences the synthesis and signaling of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) or the metabolism of bioactive sphingolipids (ceramides and sphingosine-1-phosphate) could uncover novel anti-inflammatory or cytoprotective roles. This line of inquiry will provide a more holistic view of its function within the broader lipid signaling network.
Exploration of Structure-Activity Relationships of Synthetic Analogues
Systematic exploration of the structure-activity relationships (SAR) of this compound is a cornerstone for the development of future therapeutic agents. This involves the rational design and synthesis of a library of analogues with specific modifications to the molecule's structure. Key areas for modification include the length and saturation of the acyl chain, the nature of the head group, and the stereochemistry of the double bond.
Each synthesized analogue would then be evaluated for its binding affinity to known and novel targets, its potency in functional assays, and its metabolic stability. For example, creating analogues that are more resistant to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) could prolong their biological activity. nih.gov The data generated from these SAR studies will be invaluable for constructing predictive computational models to guide the design of next-generation compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.
| Structural Modification | Potential Impact on Activity | Research Objective |
| Acyl Chain Length/Saturation | Altered receptor affinity and selectivity | To optimize interaction with specific molecular targets. |
| Head Group Modification | Changes in solubility and metabolic stability | To improve pharmacokinetic properties and bioavailability. |
| Double Bond Stereochemistry | Differential binding to target proteins | To determine the unique biological profile of the (E)- vs. (Z)-isomer. |
| Introduction of Bulky Groups | Increased resistance to enzymatic degradation | To enhance the duration of action. |
Deepening the Understanding of Endogenous Metabolic Regulation and Homeostasis
The physiological effects of this compound are intrinsically linked to its endogenous concentration, which is tightly controlled by a balance between its biosynthesis and degradation. frontiersin.org Future research must focus on elucidating the specific enzymes and regulatory mechanisms governing the homeostasis of this particular isomer. While the general pathways for N-acylethanolamine synthesis involve enzymes like N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), and degradation is mediated by FAAH and N-acylethanolamine-hydrolyzing acid amidase (NAAA), the substrate preference of these enzymes for the (E)-isomer is not well understood. nih.govnih.gov
Investigating how various physiological stimuli (e.g., diet, stress) and pathological conditions influence the expression and activity of these enzymes in different tissues will be crucial. This knowledge could open up new therapeutic strategies aimed at modulating the endogenous levels of this compound to restore metabolic balance.
Integration with Multi-Omics Approaches in Systems Biology Research
To gain a comprehensive and unbiased understanding of the biological role of this compound, future studies should integrate multi-omics approaches within a systems biology framework. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome in response to the administration of this compound.
Transcriptomics (RNA-seq) can reveal the full spectrum of genes whose expression is altered, pointing towards the cellular pathways being modulated. Proteomics can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression. Metabolomics and lipidomics can map the global changes in small molecule and lipid profiles, uncovering novel metabolic pathways influenced by this compound. nih.gov By integrating these large datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action at a systems level, potentially identifying novel biomarkers and therapeutic targets. researchgate.net
| Omics Approach | Information Gained | Potential Application |
| Genomics | Identification of genetic variants influencing response. | Personalized medicine strategies. |
| Transcriptomics | Global gene expression changes. | Pathway analysis and target identification. |
| Proteomics | Changes in protein levels and modifications. | Understanding functional cellular responses. |
| Metabolomics/Lipidomics | Alterations in metabolic and lipid profiles. | Discovery of novel biomarkers and metabolic effects. |
Translational Research Strategies for Future Therapeutic Development
The ultimate goal of studying this compound is to translate fundamental discoveries into tangible therapeutic benefits. Future translational research strategies, excluding specific human trial details, should focus on several key areas. A critical first step is the identification of specific disease indications where this compound is most likely to be effective. Based on the known biology of its (Z)-isomer, this could include metabolic disorders, inflammatory conditions, and certain neurological disorders.
Developing reliable biomarkers to track the engagement of the compound with its target and to monitor its biological effects in preclinical models is another essential component. This could involve measuring changes in the levels of specific lipids, proteins, or gene transcripts in accessible tissues or fluids. Furthermore, establishing the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound and its optimized synthetic analogues will be crucial for determining their potential for further development. These foundational translational studies are necessary to bridge the gap between preclinical research and potential future clinical applications.
Q & A
Q. What are the primary biological roles and mechanisms of action of oleamide in physiological systems?
Oleamide is a fatty acid amide with demonstrated roles in sleep regulation, lipid signaling, and modulation of the endocannabinoid system. Its sleep-inducing effects are linked to interactions with GABAA receptors and serotonin receptors, while its structural similarity to endocannabinoids allows it to inhibit anandamide hydrolysis, prolonging endocannabinoid signaling . Methodologically, these mechanisms are studied via in vitro receptor-binding assays (e.g., competitive radioligand displacement) and in vivo sleep-deprivation models in rodents, with cerebrospinal fluid analysis using LC-MS for endogenous oleamide quantification .
Q. What synthetic routes are commonly employed for oleamide production in laboratory settings?
Oleamide is synthesized via amidation of oleic acid with ethanolamine, often catalyzed by carbodiimides (e.g., DCC) in anhydrous conditions. Alternative pathways include enzymatic synthesis using lipases for stereochemical control. Post-synthesis purification typically involves column chromatography (silica gel, eluted with hexane/ethyl acetate) and recrystallization . Advanced protocols may incorporate isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) for metabolic tracing studies .
Q. How can researchers ensure safe handling and storage of oleamide in laboratory environments?
Oleamide should be stored in airtight containers at -20°C to prevent oxidation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Inhalation risks are mitigated via fume hood use, and spills require neutralization with inert absorbents (e.g., vermiculite). Safety protocols align with OSHA HCS guidelines, emphasizing avoidance of dust formation and proper ventilation .
Advanced Research Questions
Q. How does stereoisomerism (E/Z configuration) in oleamide derivatives influence biological activity?
The (E)-configuration of oleamide is critical for binding affinity to cannabinoid receptors and serotonin receptors. Comparative studies using (Z)-isomers (e.g., (Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide) reveal reduced potency in sleep induction assays, highlighting the importance of double-bond geometry. Researchers employ chiral chromatography (e.g., HPLC with chiral stationary phases) and circular dichroism (CD) spectroscopy to resolve and characterize isomers .
Q. What experimental strategies address contradictory data on oleamide’s sleep-inducing effects across studies?
Discrepancies in dose-response curves (e.g., biphasic effects at high vs. low doses) may arise from receptor saturation or off-target interactions. Robust experimental design includes:
- Dose-range optimization using pharmacokinetic profiling (e.g., plasma half-life via LC-MS).
- Control for circadian rhythm variability (e.g., standardized light/dark cycles in animal models).
- Meta-analysis of existing datasets to identify confounding variables (e.g., strain-specific responses in rodents) .
Q. How can oleamide’s metabolic stability be improved for therapeutic applications?
Structural analogs like OMDM-1 ((Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide) demonstrate enhanced metabolic stability by replacing hydrolytically labile groups. Rational design involves introducing electron-withdrawing substituents (e.g., fluorine) or methyl groups to sterically hinder enzymatic degradation. Stability is validated via liver microsome assays and mass spectrometry-based metabolite identification .
Q. What advanced techniques are used to study oleamide’s role in lipid-mediated signaling pathways?
- Lipidomics: Untargeted LC-MS/MS profiling of lipid extracts from brain tissue or plasma to map oleamide’s interaction with phospholipids and sphingolipids.
- Molecular Dynamics (MD) Simulations: Modeling oleamide’s integration into lipid bilayers to predict membrane fluidity effects.
- Knockout Models: CB1 receptor knockout mice to isolate oleamide’s endocannabinoid-independent pathways .
Q. How can researchers resolve structural ambiguities in oleamide derivatives using spectroscopic methods?
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry (e.g., double-bond position at C9) and amide bond formation.
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement (<5 ppm error) to verify molecular formula (C20H39NO2 for oleoylethanolamide).
- IR Spectroscopy: Peaks at ~1640 cm<sup>-1</sup> (amide I) and ~1550 cm<sup>-1</sup> (amide II) validate secondary structure .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects in oleamide studies?
Q. How can chemical derivatization enhance oleamide’s utility in structure-activity relationship (SAR) studies?
Derivatization strategies include:
- Fluorescent tagging: Attachment of BODIPY probes for cellular trafficking studies.
- Biotinylation: Facilitates pull-down assays to identify binding partners.
- PEGylation: Improves solubility for in vivo administration.
Reaction progress is monitored via TLC or UPLC, with purity assessed by elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
